Methyl 4-oxo-3-(2-phenylpropyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Methyl 4-oxo-3-(2-phenylpropyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a quinazoline derivative featuring a tetrahydroquinazoline core with a 4-oxo group, a 2-thioxo (sulfur-containing) moiety, a 2-phenylpropyl substituent at position 3, and a methyl carboxylate group at position 7. Its structural complexity arises from the substitution pattern, which influences its physicochemical and biological behavior.
Properties
IUPAC Name |
methyl 4-oxo-3-(2-phenylpropyl)-2-sulfanylidene-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-12(13-6-4-3-5-7-13)11-21-17(22)15-9-8-14(18(23)24-2)10-16(15)20-19(21)25/h3-10,12H,11H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGWXYYZUWNLJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-3-(2-phenylpropyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis might start with the reaction of 2-aminobenzamide with a suitable aldehyde to form an intermediate, which is then cyclized and functionalized to yield the final product. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts would be tailored to ensure the process is environmentally friendly and economically viable.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-3-(2-phenylpropyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to corresponding alcohols.
Substitution: The phenylpropyl side chain can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Methyl 4-oxo-3-(2-phenylpropyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, are of interest for drug discovery and development.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for developing new pharmaceuticals.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 4-oxo-3-(2-phenylpropyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound is compared to four analogs (Table 1), focusing on substituent differences at positions 2 and 3, which critically modulate molecular properties.
Key Observations
(a) Position 3 Substituents
- Target Compound : The 2-phenylpropyl group introduces steric bulk and increased lipophilicity compared to the phenyl group in compound 7. This may enhance membrane permeability but reduce solubility .
- Compound 7 : The smaller phenyl group likely improves solubility but may limit hydrophobic interactions in biological targets.
(b) Position 2 Modifications
- Substituted Thio Groups (Compounds 8–9) : Replacement of thioxo with 2-chlorobenzylthio or 4-(trifluoromethyl)benzylthio increases molecular weight and introduces halogen or trifluoromethyl groups, which enhance metabolic stability and binding affinity in drug design .
- Mercapto () : The free thiol (-SH) group may confer redox activity or metal-binding properties, differing from the fixed thioxo group in the target compound .
Implications for Drug Design
- Lipophilicity : The 2-phenylpropyl group in the target compound likely increases logP compared to phenyl or tetrahydrofuran-based analogs, favoring blood-brain barrier penetration but requiring formulation optimization for aqueous solubility.
- Electronic Effects : Thioxo and substituted thio groups modulate electron density at the quinazoline core, influencing interactions with enzymatic targets (e.g., hydrogen bonding or π-π stacking).
- Synthetic Scalability : High yields in Compounds 8–9 suggest that late-stage functionalization at position 2 is feasible, enabling rapid diversification for structure-activity relationship (SAR) studies.
Biological Activity
Methyl 4-oxo-3-(2-phenylpropyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound belonging to the quinazoline family. This compound exhibits significant biological activity due to its unique structural features, including a thioxo group and a tetrahydroquinazoline core. Its potential applications in medicinal chemistry and pharmacology are of great interest, particularly in the fields of anti-inflammatory and anticancer therapies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 354.4 g/mol. The compound's structure is characterized by the following key features:
| Property | Value |
|---|---|
| CAS Number | 1021219-77-1 |
| Molecular Weight | 354.4 g/mol |
| Molecular Formula | C19H18N2O3S |
Inhibition of Matrix Metalloproteinases (MMPs)
One of the primary areas of research surrounding this compound is its role as an inhibitor of matrix metalloproteinases (MMPs), specifically MMP-13. MMPs are enzymes involved in the degradation of extracellular matrix components and play a crucial role in cancer metastasis and tissue remodeling. The inhibition of MMP activity can potentially hinder tumor progression and invasion.
Anti-inflammatory Properties
Compounds similar to this compound have demonstrated anti-inflammatory effects in various studies. These effects are often mediated through the inhibition of nitric oxide (NO) production in inflammatory cells. For instance, derivatives with similar structures have been shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2), which are critical mediators in inflammatory responses .
Anticancer Activity
The compound's structural characteristics suggest potential anticancer activity. Preliminary studies indicate that it may induce apoptosis in cancer cells, although specific mechanisms and efficacy need further exploration. The interaction with specific protein targets could disrupt cellular signaling pathways associated with cancer cell survival and proliferation.
Study on MMP Inhibition
In a recent study investigating the inhibition of MMPs by various quinazoline derivatives, this compound was highlighted for its significant inhibitory effects on MMP-13. The study utilized enzyme assays to quantify inhibition levels and compared the results with known MMP inhibitors.
Anti-inflammatory Evaluation
Another research effort evaluated the anti-inflammatory properties of related compounds using RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS). The results indicated that certain derivatives exhibited substantial reductions in NO production, suggesting a promising avenue for therapeutic development against inflammatory diseases .
Comparative Analysis with Related Compounds
A comparison of methyl 4-oxo compounds with other quinazoline derivatives reveals distinct biological activities attributed to their structural variations:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Quinazoline | Anticancer properties | Basic structure |
| 4(3H)-Quinazolinone | Antimicrobial activity | Contains oxo group |
| Methyl 2-thioxoquinazolinone | Anti-inflammatory properties | Unique thioxo substitution |
| Methyl 4-oxo compound | MMP inhibition & anticancer | Complex structure with diverse activity |
This table illustrates how methyl 4-oxo compounds may confer distinct biological activities not found in simpler analogs.
Q & A
Basic: What are the recommended synthetic routes for Methyl 4-oxo-3-(2-phenylpropyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis of quinazoline derivatives typically involves cyclocondensation of thiourea intermediates with substituted carbonyl compounds. For example, Methyl 4-oxo-3-phenyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (a structurally related compound) was synthesized by reacting methyl 2-aminoterephthalate with phenyl isothiocyanate in pyridine at 100°C, yielding 66% after crystallization . To optimize efficiency:
- Use anhydrous solvents (e.g., DMF or pyridine) to minimize side reactions.
- Employ stoichiometric bases like Cs₂CO₃ for thioether bond formation (e.g., in derivatives with 94% yield under mild conditions) .
- Monitor reaction progress via TLC or HPLC (C18 columns, acetonitrile/water mobile phase) .
Table 1: Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | Pyridine, 100°C | 66% | |
| Thioether Formation | Cs₂CO₃, DMF, RT | 94% |
Basic: How can X-ray crystallography resolve the structural conformation of this compound, and which software tools are recommended?
Methodological Answer:
Single-crystal X-ray diffraction is critical for determining bond lengths, angles, and ring puckering. Key steps:
- Data Collection: Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å).
- Structure Solution: Employ SHELXT for phase retrieval via intrinsic phasing .
- Refinement: Apply SHELXL for least-squares refinement against , incorporating anisotropic displacement parameters for non-H atoms .
- Visualization: Use ORTEP-3 or WinGX for thermal ellipsoid plots and conformational analysis .
Advanced Note: For puckered rings, apply Cremer-Pople coordinates to quantify deviations from planarity (e.g., total puckering amplitude and phase angles , ) .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- NMR: Use - and -NMR in DMSO-d₆. For example, quinazoline carbonyls appear at δ ~160-170 ppm, while thioxo (C=S) signals occur at δ ~180-190 ppm .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺). Fragmentation patterns (e.g., loss of COOCH₃) validate substituents .
- IR: Strong absorbance at ~1650 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C=S) .
Table 2: Representative -NMR Peaks for Analogous Compounds
| Proton Environment | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Aromatic CH | 7.19–8.17 | |
| Methyl (COOCH₃) | 3.80–3.86 |
Advanced: How can computational modeling predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR. Prepare the ligand with Open Babel (optimize geometry at B3LYP/6-31G* level) .
- MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å indicates robust interactions) .
- SAR Analysis: Compare inhibitory activity of derivatives (e.g., substituents at C3 and C7 impact potency against soluble epoxide hydrolases) .
Advanced: How should researchers address contradictions in crystallographic vs. computational conformational data?
Methodological Answer:
- Validate Computational Models: Align DFT-optimized structures (e.g., Gaussian 16, B3LYP-D3/def2-TZVP) with X-ray data using RMSD calculations. Discrepancies > 0.5 Å suggest solvent or packing effects .
- Re-refine Crystallographic Data: Check for over-constrained parameters in SHELXL. Use Hirshfeld surface analysis (CrystalExplorer) to identify intermolecular forces influencing conformation .
Advanced: What strategies improve HPLC purity analysis for this compound?
Methodological Answer:
- Column Selection: Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of 0.1% formic acid in acetonitrile/water (30:70 to 90:10 over 20 min) .
- Detection: Set UV monitoring at 254 nm (quinazoline absorption maxima).
- Validation: Calibrate with ≥95% pure reference standards (e.g., from Sigma-Aldrich) and confirm via spiked recovery tests (98–102% recovery) .
Basic: How can ring puckering and tautomerism influence the compound’s reactivity?
Methodological Answer:
- Puckering Analysis: Apply Cremer-Pople coordinates to quantify non-planarity. For six-membered rings, a total puckering amplitude Å indicates significant distortion, affecting hydrogen-bonding and solubility .
- Tautomer Detection: Use -NMR to identify enol-keto equilibria. For example, thioxo (C=S) groups stabilize enolic forms, shifting NH protons to δ ~10–12 ppm .
Advanced: What are the best practices for scaling up synthesis without compromising yield?
Methodological Answer:
- Catalyst Screening: Test Pd/C or Ni catalysts for hydrogenation steps (e.g., nitro to amine reduction).
- Solvent Optimization: Replace DMF with recyclable solvents like 2-MeTHF for greener workflows .
- Process Monitoring: Use inline FTIR to track intermediate formation and adjust heating/cooling rates dynamically.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
